- Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-diene, Tetrahedron Letters, 2013, 54(32), 4247-4249

Cas no 60886-80-8 ((1S)-(-)-(10-Camphorsulfonyl)imine)

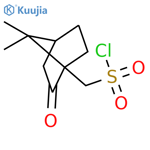

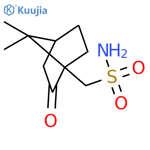

60886-80-8 structure

Nombre del producto:(1S)-(-)-(10-Camphorsulfonyl)imine

Número CAS:60886-80-8

MF:C10H15NO2S

Megavatios:213.29660153389

MDL:MFCD09992876

CID:90080

PubChem ID:87566403

(1S)-(-)-(10-Camphorsulfonyl)imine Propiedades químicas y físicas

Nombre e identificación

-

- (1S)-(-)-Camphorsulfonylimine

- (7S)-10,10-dimethyl-5-thia-4-azatricyclo-(5.2.1.0

- (2S)-Bornane-10,2-sultam

- Bornanesultam

- SCamphorsulfonylimine

- (1S)-(-)-(10-Camphorsulfonyl)imine

- (3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide

- (-)-10-Camphorsulfonimine

- (3aS)-(-)-4,5,6,7-Tetrahydro-8,8-Dimethyl-3H-3a,6-Methano-2,1-Benzisothiazole 2,2-Dioxide

- (1S)-(?)-Camphorsulfonylimine

- (-)-10-Mercaptoisoborneol

- (-)-10-sulfanylisoborneol

- (-)-camphorylsulfonyl imine

- (1S)-(-)-10-Mercaptoisoborneol

- (1S)-(-)-5,10-camphorsulfonylimine

- (1S,2R,4R)-(-)-10-mercapt

- (3aS)-8,8-Dimethyl-4,5,6,7-tetrahydro-3ar,6c-methano-benz[c]isothiazol-2,2-dioxid

- (3aS)-8,8-dimethyl-4,5,6,7-tetrahydro-3ar,6c-methano-benz[c]isothiazole-2,2-dioxide

- 1S-(-)-10-Mercaptoisoborneol

- AG-G-78940

- AGN-PC-00KA98

- ANW-43983

- CTK8B4136

- KB-00776

- M1341

- (7S)-(-)-10,10-Dimethyl-3-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-Dioxide

- (3aS,6R)-4,5,6,7-Tetrahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-dioxide

- (3aR,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide

- (3aR)-(+)-4,5,6,7-Tetrahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-Dioxide

- ZB004141

- (3aR)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3aalpha,6alpha-metha

- 3H-3a,6-Methano-2,1-benzisothiazole, 4,5,6,7-tetrahydro-8,8-dimethyl-, 2,2-dioxide, (3aS)-

- (-)-Camphorsulfonyl imine

-

- MDL: MFCD09992876

- Renchi: 1S/C10H15NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7H,3-6H2,1-2H3/t7-,10?/m1/s1

- Clave inchi: ZAHOEBNYVSWBBW-PVSHWOEXSA-N

- Sonrisas: CC1([C@]2([H])CCC31CS(=O)(=O)N=C3C2)C

- Brn: 85296

Atributos calculados

- Calidad precisa: 213.08200

- Masa isotópica única: 213.082

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 14

- Cuenta de enlace giratorio: 0

- Complejidad: 430

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 1

- Recuento de centros estereoscópicos atómicos indefinidos: 1

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 1.1

- Superficie del Polo topológico: 54.9

Propiedades experimentales

- Color / forma: White powder

- Denso: 1.50

- Punto de fusión: 227.0 to 231.0 deg-C

- Punto de ebullición: 337 ºC

- Punto de inflamación: 158 ºC

- índice de refracción: -31 ° (C=2, CHCl3)

- PSA: 54.88000

- Logp: 2.11350

- Actividad óptica: [α]19/D −34°, c = 1 in chloroform

(1S)-(-)-(10-Camphorsulfonyl)imine Información de Seguridad

-

Símbolo:

- Promover:warning

- Palabra de señal:Warning

- Instrucciones de peligro: H315-H319

- Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:3

- Código de categoría de peligro: 36/37/38

- Instrucciones de Seguridad: S26; S36

-

Señalización de mercancías peligrosas:

- Términos de riesgo:R36/37/38

- Condiciones de almacenamiento:Sealed in dry,Room Temperature

(1S)-(-)-(10-Camphorsulfonyl)imine PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A204918-1g |

(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |

60886-80-8 | 98% | 1g |

$7.0 | 2025-02-20 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S856486-10g |

(1S)-(-)-(10-Camphorsulfonyl)imine |

60886-80-8 | 98.00%LC&N | 10g |

¥340.00 | 2022-10-10 | |

| eNovation Chemicals LLC | D955073-25g |

(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |

60886-80-8 | 98% | 25g |

$85 | 2024-06-07 | |

| TRC | C175085-1g |

(1S)-(-)-(10-Camphorsulfonyl)imine |

60886-80-8 | 1g |

$ 69.00 | 2023-09-08 | ||

| Alichem | A059004047-25g |

(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |

60886-80-8 | 98% | 25g |

$235.44 | 2023-09-01 | |

| Alichem | A059004047-100g |

(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |

60886-80-8 | 98% | 100g |

$545.40 | 2023-09-01 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B20823-25g |

(1S)-(-)-Camphorsulfonylimine, 98+% |

60886-80-8 | 98+% | 25g |

¥8123.00 | 2023-06-02 | |

| TRC | C175085-1000mg |

(1S)-(-)-(10-Camphorsulfonyl)imine |

60886-80-8 | 1g |

$ 69.00 | 2023-04-18 | ||

| Ambeed | A204918-100g |

(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |

60886-80-8 | 98% | 100g |

$228.0 | 2025-02-20 | |

| Ambeed | A204918-5g |

(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |

60886-80-8 | 98% | 5g |

$16.0 | 2025-02-20 |

(1S)-(-)-(10-Camphorsulfonyl)imine Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1R:NH4OH

2.1R:HCl

2.1R:HCl

Referencia

Métodos de producción 2

Condiciones de reacción

1.1

2.1

2.1

Referencia

- Product subclass 1: cyclic alkanesulfonic acid derivatives, Science of Synthesis, 2007, 39, 735-743

Métodos de producción 3

Condiciones de reacción

1.1R:SOCl2, 2 h, 0°C; 0°C → rt; 2 h, rt; 3-4 h, rt

1.2R:H2O, S:H2O, cooled

1.3R:NH4OH, S:H2O, S:CH2Cl2, 30 min, 0°C; 2 h, 0°C

1.4S:PhMe, 4 h, reflux

1.2R:H2O, S:H2O, cooled

1.3R:NH4OH, S:H2O, S:CH2Cl2, 30 min, 0°C; 2 h, 0°C

1.4S:PhMe, 4 h, reflux

Referencia

- Improved procedure for the synthesis of (2R)-N-propenoylbornane-2,10-sultam, Organic Preparations and Procedures International, 2008, 40(2), 209-213

Métodos de producción 4

Condiciones de reacción

1.1R:p-MeC6H4SO3H, S:PhMe, 4 h, 120°C

Referencia

- Process for preparation of benzimidazole derivatives with high enantiomer content by asymmetric oxidation of thioethers into sulfoxides, Faming Zhuanli Shenqing, From Faming Zhuanli Shenqing, 101323609, 17 Dec 2008, 101323609, 17 Dec 2008

Métodos de producción 5

Condiciones de reacción

1.1R:SOCl2, S:CH2Cl2, 45 min, 80°C; overnight, reflux; reflux → rt

1.2R:NH3, S:H2O, 0°C; 3 h, rt

1.3S:PhMe, 4 h, reflux

1.2R:NH3, S:H2O, 0°C; 3 h, rt

1.3S:PhMe, 4 h, reflux

Referencia

- Palladium-Catalyzed Stereoselective Cyclization of in Situ Formed Allenyl Hemiacetals: Synthesis of Rosuvastatin and Pitavastatin, Organic Letters, 2018, 20(11), 3286-3290

Métodos de producción 6

Condiciones de reacción

1.1R:H2SO4, R:Ac2O

2.1R:SOCl2

3.1R:NH4OH

4.1R:HCl

2.1R:SOCl2

3.1R:NH4OH

4.1R:HCl

Referencia

- Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-diene, Tetrahedron Letters, 2013, 54(32), 4247-4249

Métodos de producción 7

Condiciones de reacción

1.1R:SOCl2, S:CHCl3, 3 h, 60°C

Referencia

- Improved synthesis of N-sulfonylformamidine derivatives promoted by thionyl chloride, Phosphorus, 2017, 192(5), 485-489

Métodos de producción 8

Condiciones de reacción

1.1R:NH4OH

2.1

2.1

Referencia

- 10-Camphorsulfonyl chloride, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-8

Métodos de producción 9

Condiciones de reacción

1.1R:SOCl2

2.1R:NH4OH

3.1R:HCl

2.1R:NH4OH

3.1R:HCl

Referencia

- Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-diene, Tetrahedron Letters, 2013, 54(32), 4247-4249

Métodos de producción 10

Condiciones de reacción

1.1R:HCl

Referencia

- Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-diene, Tetrahedron Letters, 2013, 54(32), 4247-4249

Métodos de producción 11

Condiciones de reacción

1.1R:SOCl2, rt; 10 min, rt; 1.5 h, 80°C

1.2R:NH4OH, S:H2O, S:CH2Cl2, rt → 0°C; 0°C; 6 h, 0°C

2.1R:p-MeC6H4SO3H, S:PhMe, 4 h, 120°C

1.2R:NH4OH, S:H2O, S:CH2Cl2, rt → 0°C; 0°C; 6 h, 0°C

2.1R:p-MeC6H4SO3H, S:PhMe, 4 h, 120°C

Referencia

- Process for preparation of benzimidazole derivatives with high enantiomer content by asymmetric oxidation of thioethers into sulfoxides, Faming Zhuanli Shenqing, From Faming Zhuanli Shenqing, 101323609, 17 Dec 2008, 101323609, 17 Dec 2008

Métodos de producción 12

Condiciones de reacción

1.1R:SOCl2

2.1R:NH4OH

3.1

2.1R:NH4OH

3.1

Referencia

- 10-Camphorsulfonyl chloride, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-8

Métodos de producción 13

Condiciones de reacción

1.1

Referencia

- 10-Camphorsulfonyl chloride, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-8

Métodos de producción 14

Condiciones de reacción

1.1

Referencia

- Product subclass 1: cyclic alkanesulfonic acid derivatives, Science of Synthesis, 2007, 39, 735-743

Métodos de producción 15

Condiciones de reacción

1.1

Referencia

- Metal-Free Synthesis of the Methanol Solvate of (S)-Omeprazole Potassium Salt Using (1R)-(-)-10-Camphorsulfonyloxaziridine: Oxidation Process Development and Optical Purity Enhancement Strategy, Organic Process Research & Development, 2018, 22(3), 321-327

(1S)-(-)-(10-Camphorsulfonyl)imine Raw materials

- (1S)-(+)-10-Camphorsulfonamide

- D-Camphor-10-sulfonyl chloride

- (+)-Camphor

- Bicyclo[2.2.1]heptane-1-methanesulfonamide, 7,7-dimethyl-2-oxo-

- (1R)-(-)-10-Camphorsulfonic Acid

- (1S)-(+)-Camphor-10-sulphonic acid

(1S)-(-)-(10-Camphorsulfonyl)imine Preparation Products

(1S)-(-)-(10-Camphorsulfonyl)imine Literatura relevante

-

Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086

-

2. Book reviews

-

3. Back matter

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575

60886-80-8 ((1S)-(-)-(10-Camphorsulfonyl)imine) Productos relacionados

- 107869-45-4((+)-10-Camphorsulfonimine)

- 446254-39-3(1,2-Dibromo-4-(2,5-dibromophenoxy)benzene)

- 1805959-07-2(4-Bromo-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-6-carboxylic acid)

- 29188-28-1(Copper phthalocyanine disulfonicacid)

- 204133-20-0(2-{2-(tert-butoxy)-2-oxoethylsulfanyl}acetic Acid)

- 2229415-37-4(3,3-difluoro-2-(quinolin-4-yl)propan-1-amine)

- 371114-86-2(4-(2-bromo-5-methoxyphenyl)butan-2-one)

- 69375-12-8(3,3'-Diisopropylbiphenyl)

- 1261583-93-0(3-(5'-Chloro-2'-(difluoromethoxy)phenyl)propionaldehyde)

- 211512-15-1(Tert-butyl N-[4-[(2-nitrophenyl)sulfonylamino]butyl]carbamate)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:60886-80-8)(1S)-(-)-(10-Camphorsulfonyl)imine

Pureza:99%

Cantidad:100g

Precio ($):204.0